REACTION_CXSMILES
|
CC1(C)[C:30]2[NH:31][C:27](=[C:28](F)[C:29]=2F)[C:26](C)(C)[C:24]2[NH:25][C:21](=[C:22](F)[C:23]=2F)[C:20](C)(C)[C:18]2[NH:19][C:15](=[C:16](F)[C:17]=2F)[C:14](C)(C)[C:12]2[NH:13][C:9](=[C:10](F)[C:11]=2F)[C:8](C)(C)C2NC1=C(F)C=2F.CO.FC1C=CNC=1F.CS(O)(=O)=O>CC(C)=O>[CH2:26]1[C:27]2[NH:31][C:30](=[CH:29][CH:28]=2)[CH2:8][C:9]2[NH:13][C:12](=[CH:11][CH:10]=2)[CH2:14][C:15]2[NH:19][C:18](=[CH:17][CH:16]=2)[CH2:20][C:21]2[NH:25][C:24]1=[CH:23][CH:22]=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=C(N2)C(C3=C(C(=C(N3)C(C4=C(C(=C(N4)C(C5=C(C(=C(N5)C(C6=C(C(=C1N6)F)F)(C)C)F)F)(C)C)F)F)(C)C)F)F)(C)C)F)F)C
|
Name
|
β-hexadecafluoro-meso-hexadecamethylcalix[8]pyrrole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
773 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(NC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
490 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with aqueous NaCO3 (200 mL saturated)
|
Type
|
WASH
|
Details
|
The resulting organic layer was then washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Purification of the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture, which
|
Type
|
CUSTOM
|
Details
|
in appriciable yields
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.98 mmol | |
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |